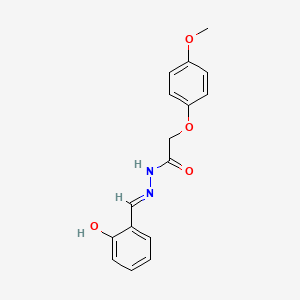

(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMPA is a hydrazone derivative that is synthesized through a simple and efficient method.

Wirkmechanismus

The mechanism of action of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide in its anticancer activity involves the induction of apoptosis and cell cycle arrest. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to upregulate the expression of pro-apoptotic genes such as Bax and downregulate the expression of anti-apoptotic genes such as Bcl-2. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide also induces cell cycle arrest at the G2/M phase by inhibiting the activity of cyclin-dependent kinases.

In its antimicrobial activity, (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide disrupts the cell membrane of pathogenic microorganisms, leading to their death. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to be effective against various gram-positive and gram-negative bacteria, as well as fungi.

Biochemical and Physiological Effects:

(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to exhibit minimal toxicity towards normal cells and tissues, making it a promising candidate for further development as an anticancer agent. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is its simple and efficient synthesis method, which allows for the easy preparation of large quantities of the compound. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is also relatively stable and can be stored for extended periods without significant degradation.

One of the limitations of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is its limited solubility in water, which may limit its applications in aqueous systems. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide also exhibits relatively low bioavailability, which may require the use of higher concentrations in in vivo experiments.

Zukünftige Richtungen

There are several future directions for the research on (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide. One potential direction is the development of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide-based metal complexes with enhanced magnetic and optical properties for use in various applications such as data storage and sensing.

Another future direction is the optimization of the synthesis method of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide to improve its yield and purity. This may involve the use of alternative solvents or catalysts to improve the efficiency of the reaction.

Finally, further research is needed to elucidate the mechanism of action of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide in its anticancer and antimicrobial activities. This may involve the use of various molecular and cellular biology techniques to identify the specific targets of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide and its downstream effects on signaling pathways.

Synthesemethoden

(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can be synthesized through a simple and efficient method that involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(4-methoxyphenoxy)acetic acid hydrazide in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified through recrystallization. The yield of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is high, and the purity of the product can be confirmed through various analytical techniques such as NMR, IR, and elemental analysis.

Wissenschaftliche Forschungsanwendungen

(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been shown to exhibit significant anticancer activity against various cancer cell lines. The mechanism of action of (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide involves the induction of apoptosis and cell cycle arrest. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has also been shown to possess antimicrobial activity against various pathogenic microorganisms.

In material science, (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been used as a ligand in the synthesis of various metal complexes that exhibit interesting magnetic and optical properties. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has also been used as a precursor in the synthesis of various nanomaterials such as metal oxide nanoparticles and carbon nanotubes.

In analytical chemistry, (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has been used as a derivatizing agent for the determination of various analytes such as amino acids, carbohydrates, and steroids. (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has also been used as a chiral selector in the separation of enantiomers by high-performance liquid chromatography.

Eigenschaften

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-6-8-14(9-7-13)22-11-16(20)18-17-10-12-4-2-3-5-15(12)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBCOYGKPYOXPV-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(phenylsulfanyl)acetamide](/img/structure/B603368.png)

![2-chloro-N-(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide](/img/structure/B603369.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B603370.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-isobutoxybenzamide](/img/structure/B603371.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603372.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603375.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbutanamide](/img/structure/B603376.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B603381.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B603382.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-furamide](/img/structure/B603385.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B603386.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-dimethylpropanamide](/img/structure/B603387.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide](/img/structure/B603389.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide](/img/structure/B603390.png)